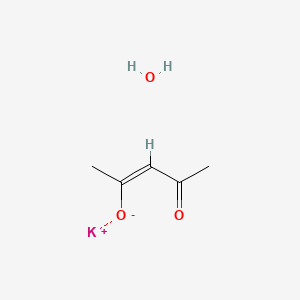
8-Azido-1-octanol
Overview
Description
8-Azido-1-octanol is a chemical compound with the molecular formula C8H17N3O . It has an average mass of 171.240 Da and a monoisotopic mass of 171.137161 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .
Physical And Chemical Properties Analysis
This compound has a boiling point of 108-110 °C at a pressure of 1.5 Torr . It has a LogP value of 1.91, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
Scientific Research Applications
1. Medical and Pharmacological Research
8-Azido-1-octanol and its derivatives have been investigated for various medical and pharmacological applications. For example, 1-Octanol, which is structurally related to this compound, has been studied for its potential in treating essential tremor (ET). A pilot trial conducted by Bushara et al. (2004) found that 1-Octanol significantly decreased tremor amplitude in patients with ET without significant side effects or signs of intoxication, suggesting its potential as a safe and well-tolerated treatment for ET (Bushara et al., 2004).
2. Chemical Synthesis and Analysis
In the field of chemical synthesis, research has been conducted on the structural properties of various azido-substituted compounds, including this compound derivatives. Praly et al. (1999) explored the structure of C-1 substituted glycopyranosyl azides, providing insights into the conformation and orientation of azido groups in these molecules (Praly et al., 1999).
3. Materials Science and Engineering
The use of azido compounds, including this compound, extends to materials science and engineering. Research conducted by Quast and Seiferling (1982) on the photolysis of 1-Azido-4-methylbicyclo[2.2.2]octane, which is structurally similar to this compound, revealed the formation of complex products and oligomers under certain conditions, highlighting the potential utility of azido compounds in the synthesis of new materials (Quast & Seiferling, 1982).
4. Environmental and Biological Systems
This compound and related compounds have been studied in environmental and biological contexts. For instance, Liu et al. (2007) investigated the biotransformation of 8:2 fluorotelomer alcohol by soil bacteria, which is relevant to understanding the environmental fate of fluorinated compounds. This research has implications for the environmental impact of azido compounds and their interaction with biological systems (Liu et al., 2007).
5. Computational and Theoretical Chemistry
Studies have also been conducted on the theoretical and computational aspects of azido compounds. For example, Garrido et al. (2009) investigated the 1-octanol/water partition coefficients of n-alkanes through molecular simulations, providing valuable insights into the solvation properties of compounds related to this compound (Garrido et al., 2009).
Mechanism of Action
Target of Action
Mode of Action
Azido-derivatized sugars, which are structurally similar to this compound, are used as bioorthogonal probes to assay the glycosylation status of cells and tissue . This suggests that this compound may interact with its targets in a similar manner, potentially affecting the glycosylation processes within cells.
Biochemical Pathways
Azido compounds have been studied in the context of glycosylation systems . These systems involve the transfer of saccharides from activated nucleotide-sugars to nucleophilic acceptors, a process that controls the final distribution of carbohydrate structures on the cell surface . Therefore, it is plausible that this compound may influence these pathways.
Result of Action
For example, they can change the baseline nucleotide-sugar levels in cells, with the effect being most pronounced for fluoro-HexNAc compounds . Despite these changes, the impact on N-linked glycosylation is relatively small, suggesting a level of ‘robustness’ in the glycosylation system .
Action Environment
It is known that azido compounds have been studied in environmental and biological contexts. For instance, the biotransformation of fluorinated compounds by soil bacteria has been investigated, which is relevant to understanding the environmental fate of such compounds.
properties
IUPAC Name |
8-azidooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXZAPDMVRBVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316358 | |
| Record name | 8-Azido-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57395-46-7 | |
| Record name | 8-Azido-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azido-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


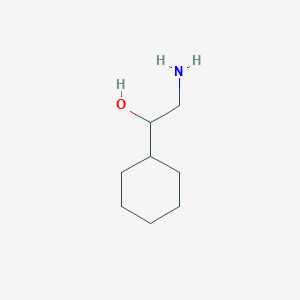

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)

![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
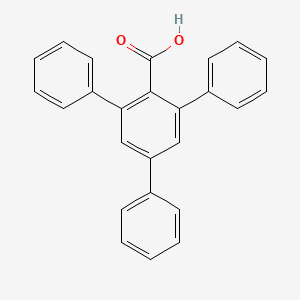


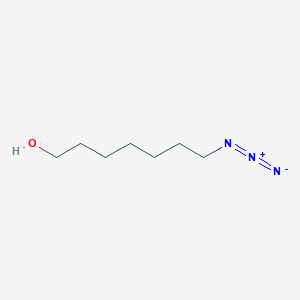
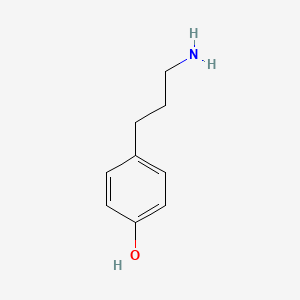
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)
